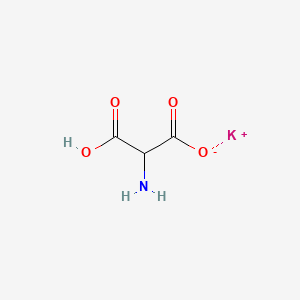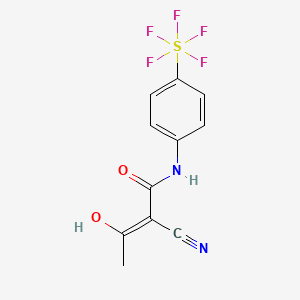
(Z)-2-Cyano-3-hydroxy-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Cyano-3-hydroxy-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)but-2-enamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound features a cyano group, a hydroxy group, and a pentafluoro-l6-sulfaneyl phenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-3-hydroxy-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)but-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the cyano group: This can be achieved through nucleophilic substitution reactions using cyanide salts.
Introduction of the hydroxy group: This step may involve hydroxylation reactions using oxidizing agents.
Attachment of the pentafluoro-l6-sulfaneyl phenyl group: This can be done through electrophilic aromatic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Primary amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of new materials with unique properties.
Biology
Biochemical Studies: The compound could be used to study enzyme interactions or as a probe in biochemical assays.
Medicine
Drug Development:
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-3-hydroxy-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)but-2-enamide would depend on its specific application. Generally, the compound’s functional groups interact with molecular targets such as enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-Cyano-3-hydroxy-N-(4-fluorophenyl)but-2-enamide: Similar structure but with a fluorophenyl group instead of a pentafluoro-l6-sulfaneyl phenyl group.
(Z)-2-Cyano-3-hydroxy-N-(4-chlorophenyl)but-2-enamide: Contains a chlorophenyl group.
Uniqueness
The presence of the pentafluoro-l6-sulfaneyl phenyl group in (Z)-2-Cyano-3-hydroxy-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)but-2-enamide imparts unique electronic and steric properties, potentially enhancing its reactivity and interaction with molecular targets compared to similar compounds.
Properties
Molecular Formula |
C11H9F5N2O2S |
|---|---|
Molecular Weight |
328.26 g/mol |
IUPAC Name |
(Z)-2-cyano-3-hydroxy-N-[4-(pentafluoro-λ6-sulfanyl)phenyl]but-2-enamide |
InChI |
InChI=1S/C11H9F5N2O2S/c1-7(19)10(6-17)11(20)18-8-2-4-9(5-3-8)21(12,13,14,15)16/h2-5,19H,1H3,(H,18,20)/b10-7- |
InChI Key |
HFGSBBGZMQTNPT-YFHOEESVSA-N |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)S(F)(F)(F)(F)F)/O |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=CC=C(C=C1)S(F)(F)(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



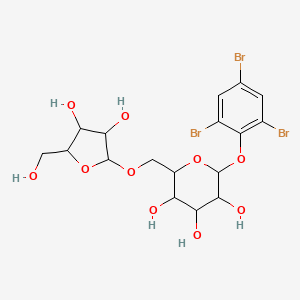
![5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one](/img/structure/B13859357.png)
![N-[(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B13859359.png)
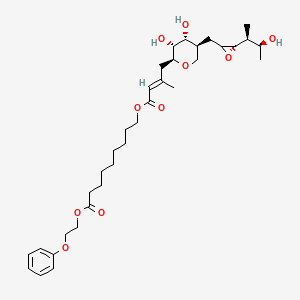
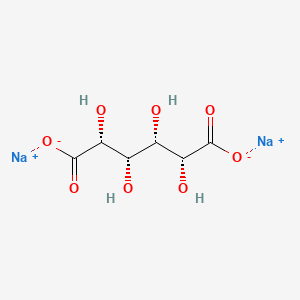
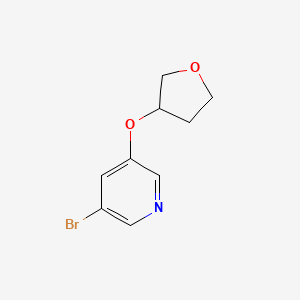

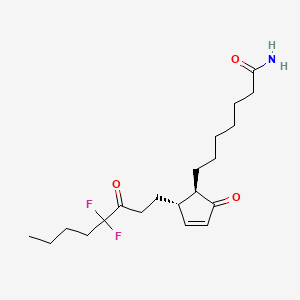
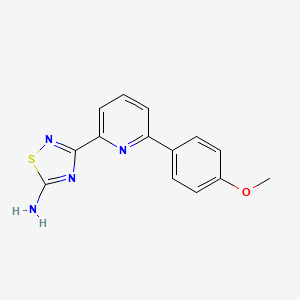
![N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B13859398.png)

